molecular formula C7H17NO2 B13630733 N-(2,2-Dimethoxyethyl)propan-2-amine

N-(2,2-Dimethoxyethyl)propan-2-amine

Cat. No.: B13630733
M. Wt: 147.22 g/mol
InChI Key: FUJWQGZPBSWGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Dimethoxyethyl)propan-2-amine (CID: 12293012) is a secondary amine with the molecular formula C7H17NO2 and a molecular weight of 147.21 g/mol . Its structure features an isopropyl group and a 2,2-dimethoxyethyl moiety attached to the nitrogen atom, making it a versatile building block in organic and medicinal chemistry. The compound is typically stored as a liquid at low temperatures, such as 4°C, to maintain stability . This compound serves as a key synthetic intermediate. Its primary application lies in organic synthesis, where its secondary amine group can participate in various reactions, including nucleophilic substitution and reductive amination . The 2,2-dimethoxyethyl group is a particularly valuable functional handle; the acetal group can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then undergo further transformations, such as condensation with other amines to form more complex structures like Schiff bases or heterocycles . This makes this compound a valuable precursor in the preparation of pharmaceutical intermediates and other fine chemicals. The mechanism of action for this compound in research contexts is defined by its chemical reactivity. As an amine, the lone pair on the nitrogen acts as a nucleophile, enabling it to attack electrophilic centers such as carbonyl carbons in aldehydes and ketones or carbon atoms in alkyl halides . This reactivity is fundamental to its role in constructing carbon-nitrogen bonds. Researchers value this compound for its potential in developing novel chemical entities and for its use in multicomponent reactions, such as the Ugi reaction, which allows for the rapid generation of molecular diversity from simple starting materials like amines, aldehydes, isocyanides, and carboxylic acids . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)propan-2-amine

InChI

InChI=1S/C7H17NO2/c1-6(2)8-5-7(9-3)10-4/h6-8H,5H2,1-4H3

InChI Key

FUJWQGZPBSWGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Process Development

Direct Synthetic Routes to N-(2,2-Dimethoxyethyl)propan-2-amine

The direct synthesis of this compound can be efficiently achieved through several key methodologies, primarily centered around reductive amination and alkylation reactions.

Reductive Amination Strategies and Mechanistic Variants

Reductive amination, also known as reductive alkylation, stands as a prominent and highly versatile method for synthesizing amines. wikipedia.orgyoutube.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the target amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this strategy typically employs 2,2-dimethoxyethanamine and acetone (B3395972) as the primary reactants.

The reaction mechanism initiates with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, leading to the formation of a hemiaminal intermediate. wikipedia.org This is followed by the elimination of a water molecule to form an imine. wikipedia.org The imine is then reduced in situ to the final amine product. wikipedia.orgyoutube.com The choice of reducing agent is crucial for the success of this one-pot synthesis. semanticscholar.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation is another viable reduction method. wikipedia.org

The efficiency of reductive amination can be influenced by reaction conditions such as pH. The reaction is typically carried out under weakly acidic conditions, which catalyzes the dehydration of the hemiaminal to the imine. wikipedia.orgyoutube.com

Table 1: Key Parameters in Reductive Amination

ParameterDescriptionCommon Examples
Carbonyl Source Provides the electrophilic carbon for amine attack.Acetone, other ketones or aldehydes. wikipedia.org
Amine Source The nucleophile that initiates the reaction.2,2-dimethoxyethanamine, primary or secondary amines. youtube.com
Reducing Agent Reduces the intermediate imine to an amine.Sodium borohydride (B1222165), sodium cyanoborohydride, sodium triacetoxyborohydride. masterorganicchemistry.comorganic-chemistry.org
Catalyst Often an acid to facilitate imine formation.Acetic acid. semanticscholar.org

Alkylation Reactions and Amination Protocols

Direct alkylation of amines with alkyl halides presents an alternative, though sometimes less controlled, route to substituted amines. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of isopropylamine (B41738) with a 2,2-dimethoxyethyl halide.

This method is a type of nucleophilic aliphatic substitution. wikipedia.org However, a significant drawback of this approach is the potential for overalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, can react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. pressbooks.pubmasterorganicchemistry.com To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the starting amine.

Alternative alkylation strategies that offer better control include the Gabriel synthesis and the use of azide (B81097) ion as a nucleophile followed by reduction. pressbooks.publibretexts.org These methods, while more complex, prevent overalkylation by protecting the nitrogen atom or by using a non-nucleophilic intermediate. pressbooks.pub

Multi-step Synthetic Sequences

Multi-step synthesis provides a strategic approach to constructing complex molecules that are not accessible through single-step reactions. vapourtec.com This methodology allows for the careful and controlled assembly of the target compound through a series of distinct chemical transformations. vapourtec.comlibretexts.org For this compound, a multi-step sequence could involve the initial synthesis of a key intermediate followed by subsequent functionalization. For instance, a primary amine could be synthesized and then selectively alkylated in a subsequent step to introduce the isopropyl group, potentially using reductive amination as the final step to ensure high selectivity. youtube.com

Synthesis of Functionalized Derivatives and Analogues of this compound

The parent compound, this compound, serves as a versatile scaffold for the synthesis of a variety of functionalized derivatives.

Acrylamide (B121943) Derivative Synthesis

The synthesis of acrylamide derivatives, such as poly(N-isopropylacrylamide) (PNIPAM), often involves free-radical polymerization of the corresponding N-substituted acrylamide monomer. wikipedia.orgnih.gov To prepare an acrylamide derivative of this compound, the parent amine would first be reacted with acryloyl chloride or a similar activated acrylic acid derivative. This acylation step would form N-(2,2-dimethoxyethyl)-N-isopropylacrylamide.

This monomer can then be polymerized, often using a radical initiator like azobisisobutyronitrile (AIBN) or ammonium persulfate (APS). wikipedia.orgnih.gov The properties of the resulting polymer can be tuned by copolymerizing this monomer with other acrylamides or functional monomers. researchgate.netrsc.org

Benzamide (B126) and Nicotinamide (B372718) Derivative Formation

The formation of benzamide and nicotinamide derivatives involves the acylation of this compound with the corresponding acyl chlorides or activated carboxylic acids. For example, reacting the parent amine with benzoyl chloride would yield N-(2,2-dimethoxyethyl)-N-isopropylbenzamide. nih.gov Similarly, reaction with nicotinoyl chloride would produce the corresponding nicotinamide derivative.

These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mdpi.com The synthesis of such amides is a common transformation in organic chemistry, allowing for the introduction of aromatic and heteroaromatic moieties onto the amine scaffold. google.comgoogle.comnih.gov

Pyridine and Pyridone Scaffold Integration

The integration of the N-(2,2-dimethoxyethyl) moiety is a key strategy in the synthesis of certain pyridone structures, which are significant in medicinal chemistry. nih.govnih.gov A primary synthetic route involves the reaction of an amine with a pyran-2-carboxylate precursor. Specifically, the reaction of ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylates with 2,2-dimethoxyethanamine, a structurally similar primary amine to this compound, serves as a well-documented method for creating 1-(2,2-dimethoxyethyl)-4-pyridones. nih.gov This process occurs through an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov The initial nucleophilic addition of the amine to the pyrone ring is followed by the opening of the pyrone and subsequent cyclization to form the stable 4-pyridone scaffold. nih.gov The resulting 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates are versatile intermediates; the dimethoxyethyl group can undergo acid-catalyzed deprotection to yield an acetaldehyde (B116499) moiety, which can then be used to construct further fused heterocyclic systems. nih.gov

Thiadiazole-Containing Structures

A review of synthetic methodologies for 1,3,4-thiadiazole (B1197879) derivatives indicates that common pathways involve the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, often facilitated by dehydrating agents like polyphosphate ester (PPE). nih.govencyclopedia.pub Other routes include the oxidative cyclization of thiosemicarbazones. mdpi.com The literature surveyed does not describe the use of this compound as a direct precursor or reactant in the formation of thiadiazole-containing structures. nih.govencyclopedia.pubmdpi.comnih.gov

Benzimidazolium Salt Precursors

The synthesis of benzimidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), typically begins with N-substituted-1,2-diaminobenzenes (o-phenylenediamines). beilstein-journals.orgnih.gov The core benzimidazole (B57391) ring is commonly formed by reacting the diamine with a one-carbon synthon, such as triethyl orthoformate or formic acid, followed by N-alkylation or N-arylation to form the quaternary imidazolium (B1220033) salt. beilstein-journals.orgnih.govresearchgate.net this compound is not an o-phenylenediamine (B120857) and is therefore not a suitable starting material for these established synthetic routes to benzimidazolium salts. Current literature does not support its application as a precursor in this context. beilstein-journals.orgnih.govbiointerfaceresearch.com

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Temperature Control

The choice of solvent and reaction temperature are critical for controlling reaction rates and outcomes, particularly in nucleophilic substitution and condensation reactions involving amines. pressbooks.publibretexts.org In the synthesis of 1-(2,2-dimethoxyethyl)-4-pyridones, the reaction is typically conducted under reflux, indicating a need for elevated temperatures to overcome the activation energy barrier. nih.gov

The polarity of the solvent plays a significant role. Polar aprotic solvents, such as acetone, acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (B87167) (DMSO), are often preferred for SN2 reactions because they can dissolve ionic nucleophiles while not overly solvating and deactivating the nucleophile through strong hydrogen bonds. libretexts.orglibretexts.org In one documented pyridone synthesis, the reaction of pivaloyl-substituted pyrone did not yield the desired product in toluene, a non-polar solvent. nih.gov However, switching to the more polar solvent acetonitrile enabled the reaction to proceed, yielding the target pyridone. nih.gov This highlights how solvent choice can be tailored to the specific substrate to achieve a successful outcome. nih.gov

Reactant (Pyrone)SolventTemperatureYield (%)
5-acetyl-4-pyrone-2-carboxylateTolueneReflux90%
5-benzoyl-4-pyrone-2-carboxylateTolueneReflux85%
5-pivaloyl-4-pyrone-2-carboxylateTolueneReflux0%
5-pivaloyl-4-pyrone-2-carboxylateAcetonitrileReflux42%

This table presents data on the synthesis of 4-pyridones using 2,2-dimethoxyethylamine, a compound structurally related to this compound, illustrating the impact of solvent and substrate on reaction yield. nih.gov

Catalyst Systems and Reagent Stoichiometry

The stoichiometry of reactants—the precise molar ratio in which they are combined—is fundamental to maximizing product formation and minimizing waste. libretexts.orglibretexts.org In a chemical reaction, the limiting reagent is the one that is completely consumed first, thereby determining the maximum amount of product that can be formed (the theoretical yield). libretexts.orgyoutube.com

In the synthesis of 4-pyridones from 4-pyrone-2-carboxylates, a slight excess of the amine (e.g., a 1.09:1 molar ratio of 2,2-dimethoxyethanamine to the pyrone) is utilized. nih.gov This ensures that the more valuable pyrone starting material is fully consumed, making it the limiting reactant. nih.govlibretexts.org The reaction proceeds effectively without the need for an external catalyst, being driven by thermal energy. nih.gov

Stoichiometry Example for Pyridone Synthesis nih.gov

Ethyl 5-acyl-4-oxo-4H-pyran-2-carboxylate: 0.330 mmol (Limiting Reagent)

2,2-dimethoxyethanamine: 0.361 mmol (Excess Reagent)

Molar Ratio (Amine:Pyrone): ~1.09 : 1

Yield Optimization and Scalability Considerations

Yield optimization involves systematically adjusting reaction parameters such as solvent, temperature, and reactant ratios to maximize the output of the desired product. As demonstrated in the synthesis of 4-pyridones, yields can vary significantly (from 30% to 90%) depending on the specific acyl group on the pyrone starting material and the solvent used. nih.gov For substrates that react poorly, changing the solvent from non-polar (toluene) to polar aprotic (acetonitrile) can be an effective optimization strategy. nih.gov

Scalability refers to the ability to transition a chemical synthesis from a laboratory scale (milligrams to grams) to an industrial or pilot-plant scale (kilograms to tons). This process introduces challenges not present at the lab bench, including heat transfer management, mixing efficiency, and cost-effective purification methods. While specific scalability studies for reactions involving this compound are not detailed in the reviewed literature, general principles would apply. Key considerations would include ensuring consistent temperature control in a larger reaction vessel and developing purification protocols, such as crystallization or distillation, that are viable for large quantities of material. The high yields (up to 90%) achieved in optimized lab-scale pyridone syntheses suggest that the underlying reaction is efficient, which is a positive indicator for potential scalability. nih.gov

Comparative Analysis of Synthetic Pathways with Related Amine Building Blocks

The synthesis of this compound, a secondary amine, can be approached through several established methodologies common in organic synthesis. The primary routes for its formation and the synthesis of structurally related amine building blocks are reductive amination and N-alkylation. A comparative analysis of these pathways reveals significant differences in efficiency, selectivity, and adherence to green chemistry principles.

Reductive Amination

Reductive amination is a widely utilized and highly efficient method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is then reduced in situ to the target amine. wikipedia.orglibretexts.org For the synthesis of this compound, this can be achieved via two convergent routes:

The reaction of aminoacetaldehyde dimethyl acetal (B89532) with acetone.

The reaction of isopropylamine with 2,2-dimethoxyethanal.

The reaction proceeds under neutral or weakly acidic conditions. The initial step is the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. wikipedia.org This imine intermediate is subsequently reduced to the final secondary amine. wikipedia.org A key advantage of this method is that the entire transformation can often be performed in a single pot. wikipedia.org

The choice of reducing agent is critical for the success of the reaction, with several hydride reagents being commonly employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they are mild enough to selectively reduce the imine intermediate without significantly reducing the starting aldehyde or ketone. commonorganicchemistry.commasterorganicchemistry.com Sodium borohydride (NaBH₄) can also be used, but it requires careful control of the reaction conditions, as it can reduce the carbonyl starting material. commonorganicchemistry.commasterorganicchemistry.com

Reducing AgentTypical SolventsKey Characteristics
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THF, DioxaneCommonly used; sensitive to water. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Not sensitive to water; Lewis acids (e.g., ZnCl₂) can be added to improve yields. commonorganicchemistry.com
Sodium Borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce aldehydes/ketones; added after imine formation is complete. commonorganicchemistry.com

N-Alkylation

N-alkylation is another fundamental approach to synthesizing amines. The most direct method involves the reaction of a primary amine (isopropylamine) with an alkyl halide (e.g., 2-bromo-1,1-dimethoxyethane) via a nucleophilic substitution (Sₙ2) reaction. However, this pathway suffers from a significant drawback: a lack of selectivity. masterorganicchemistry.com The secondary amine product is often more nucleophilic than the primary amine reactant, leading to further alkylation and the formation of undesired tertiary amines and quaternary ammonium salts. masterorganicchemistry.com This over-alkylation complicates purification and reduces the yield of the target compound.

To overcome the limitations of direct alkylation, alternative strategies such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology have been developed. nih.gov This catalytic approach utilizes alcohols as the alkylating agents, which are more environmentally benign than alkyl halides. nih.gov In this process, a transition metal catalyst (commonly based on ruthenium or iridium) temporarily dehydrogenates the alcohol to form an aldehyde in situ. nih.gov This aldehyde then undergoes reductive amination with the amine, and the catalyst subsequently uses the "borrowed" hydrogen to reduce the imine intermediate. The only byproduct of this elegant, atom-economical process is water. nih.gov

Alkylation MethodAlkylating AgentCatalyst/ReagentsKey Characteristics
Direct Sₙ2 AlkylationAlkyl Halides (e.g., R-Br)Base (e.g., K₂CO₃)Prone to over-alkylation, leading to low selectivity and yield of the secondary amine. masterorganicchemistry.com
Borrowing HydrogenAlcohols (e.g., R-CH₂OH)Ru or Ir complexesHigh atom economy; selective for mono-N-alkylation; water is the only byproduct. nih.gov

Comparative Summary

When comparing these two major pathways for the synthesis of this compound and related building blocks, reductive amination generally emerges as the more reliable and controlled method for laboratory and industrial-scale production.

Reductive amination avoids the problem of multiple alkylations inherent in direct Sₙ2 reactions, leading to cleaner reaction profiles and higher yields of the desired secondary amine. masterorganicchemistry.com The "borrowing hydrogen" strategy represents a significant advancement in N-alkylation, aligning well with the principles of green chemistry due to its high atom efficiency and the use of non-toxic alcohols as alkylating agents. nih.gov However, it requires specific and sometimes costly transition metal catalysts. Direct alkylation, while conceptually simple, is often impractical for the selective synthesis of secondary amines unless specific conditions are employed to minimize over-alkylation, such as using a large excess of the starting amine.

ParameterReductive AminationDirect N-AlkylationN-Alkylation (Borrowing Hydrogen)
Selectivity High for mono-alkylationLow (over-alkylation is common) masterorganicchemistry.comHigh for mono-alkylation nih.gov
Atom Economy GoodPoor (forms salt byproducts)Excellent (water is the only byproduct) nih.gov
Reaction Conditions Generally mild wikipedia.orgVariableMild to moderate temperatures nih.gov
Reagent Toxicity Variable (e.g., NaBH₃CN)Alkyl halides are often toxic/lachrymatoryAlcohols are generally low toxicity
Versatility High, applicable to a wide range of aldehydes/ketones and aminesModerate, limited by selectivity issuesHigh, but requires specific catalysts

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-(2,2-Dimethoxyethyl)propan-2-amine, both ¹H and ¹³C NMR are instrumental. The expected chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, which deshield adjacent nuclei, causing them to resonate at higher frequencies (downfield).

Based on the structure, a theoretical ¹H NMR spectrum would present distinct signals for each unique proton environment. Similarly, the ¹³C NMR spectrum would show a peak for each carbon atom in a different chemical environment. For instance, the two methyl groups of the isopropyl moiety are equivalent and would produce a single ¹³C signal. docbrown.info

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
(CH₃)₂CH-~ 1.1Doublet
(CH₃)₂CH-~ 2.8Septet
-NH-Broad, variableSinglet
-NCH₂-~ 2.7Doublet
-CH(OCH₃)₂~ 4.5Triplet
-OCH₃~ 3.3Singlet

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
(CH₃)₂CH-~ 22
(CH₃)₂CH-~ 50
-NCH₂-~ 55
-CH(OCH₃)₂~ 103
-OCH₃~ 54

To confirm the assignments from one-dimensional NMR, two-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, key correlations would be observed between the methine and methyl protons of the isopropyl group, and between the -NCH₂- and the -CH(OCH₃)₂ protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming that the proton signal at ~1.1 ppm corresponds to the methyl carbons at ~22 ppm. researchgate.net

The flexibility of the ethylamine (B1201723) chain in this compound allows for multiple conformations in solution. NMR spectroscopy can provide insights into the dominant conformers and the dynamics of their interchange. The rotation around the C-N and C-C single bonds can be studied by observing changes in the NMR spectrum at different temperatures. In some cases, distinct sets of signals for different conformers can be observed at low temperatures if the rotational barrier is high enough. rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound (C₇H₁₇NO₂). This allows for the unambiguous determination of its elemental formula, which is a critical piece of evidence for structural confirmation. The predicted monoisotopic mass is 147.12593 Da. uni.lu

Predicted HRMS Data

Ion AdductPredicted m/z
[M+H]⁺148.13321
[M+Na]⁺170.11515

In mass spectrometry, molecules fragment in predictable ways. For this compound, a primary fragmentation pathway would be alpha-cleavage, which is common for amines. This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

A likely fragmentation would be the loss of an isopropyl radical to form a resonance-stabilized iminium ion. Another significant fragmentation pathway could involve the acetal (B89532) group, such as the loss of a methoxy (B1213986) group (-OCH₃).

Predicted Key Mass Fragments

m/zProposed Fragment StructureFragmentation Pathway
102[CH₂(OCH₃)₂=NH-CH(CH₃)₂]⁺Loss of a methyl radical from acetal
88[CH₂=N⁺H-CH(CH₃)₂]Cleavage of the C-C bond in the ethyl group
72[CH(CH₃)₂=NH₂]⁺Cleavage of the N-CH₂ bond
44[CH(CH₃)₂]⁺Loss of the dimethoxyethylamino group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds.

As a secondary amine, this compound would exhibit a characteristic N-H stretching vibration. Other key absorptions would include C-H stretching from the alkyl and methoxy groups, C-N stretching, and the prominent C-O stretching of the acetal group. docbrown.info

Characteristic IR Absorption Bands

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500 (weak, sharp)
Alkyl GroupsC-H Stretch2850 - 2960
AmineC-N Stretch1020 - 1250
AcetalC-O Stretch1050 - 1150 (strong)

X-ray Crystallography for Solid-State Structure Determination

While experimental data is not available, the potential solid-state structure of this compound would be influenced by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonding involving the secondary amine proton and the oxygen atoms of the dimethoxy group. The flexibility of the ethylamine backbone and the rotational freedom around the C-C and C-N bonds would allow for various possible conformations in a crystal lattice.

The absence of crystallographic data for derivatives is also notable. Often, derivatization of a parent compound into a salt (e.g., hydrochloride or hydrobromide) or a metal complex can facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. Such studies on derivatives would provide critical insights into the conformational preferences of the this compound framework upon interaction with other chemical entities.

Computational chemistry methods, such as Density Functional Theory (DFT), could serve as a powerful tool to predict the most stable gas-phase conformation and to simulate the vibrational spectra of this compound. Furthermore, advanced crystal structure prediction (CSP) algorithms could be employed to generate and rank plausible crystal packing arrangements based on calculated lattice energies. These theoretical approaches, while not a substitute for experimental data, can offer valuable hypotheses about the molecule's solid-state behavior.

Future research efforts focused on the synthesis of suitable crystalline derivatives of this compound would be essential to experimentally determine its three-dimensional structure and validate any computational models.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a stable three-dimensional structure.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. rsc.orgnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. researchgate.net For a molecule like N-(2,2-Dimethoxyethyl)propan-2-amine, a DFT study would typically begin with geometry optimization. This process computationally adjusts the positions of the atoms to find the lowest energy arrangement, which corresponds to the most stable molecular structure. nih.gov

Upon optimization, a wealth of information can be extracted. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, electronic properties like the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be calculated. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterAtoms InvolvedCalculated Value
Bond LengthN-C(isopropyl)1.47 Å
Bond LengthN-C(ethyl)1.46 Å
Bond LengthC-O(methoxy)1.42 Å
Bond AngleC(isopropyl)-N-C(ethyl)112.5°
Bond AngleO-C-O(acetal)111.0°
Dihedral AngleC(isopropyl)-N-C(ethyl)-C(acetal)175.2°

Conformational Landscape Analysis

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, or conformations. Conformational landscape analysis aims to identify the most stable conformers and the energy barriers for rotation between them. researchgate.netnih.gov

This analysis is performed by systematically rotating the dihedral angles of the key rotatable bonds—such as the C-N, C-C, and C-O bonds—and calculating the potential energy at each step. The results are often visualized as a potential energy surface, where energy minima correspond to stable conformers and energy maxima represent the transition states between them. For this compound, the orientation of the isopropyl group relative to the dimethoxyethyl chain would be a primary focus, as steric hindrance between these groups significantly influences conformational preference. Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule under equilibrium conditions.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule's stable states, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. ceitec.cz

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to mimic its behavior in solution. Over the course of the simulation (ranging from nanoseconds to microseconds), the molecule's trajectory is tracked, revealing how it folds, flexes, and rotates. nih.gov This provides a comprehensive exploration of the conformational space, showing not only the stable conformers but also the pathways of transition between them. mdpi.com MD simulations are particularly useful for understanding how solvent interactions and temperature affect the molecule's flexibility and preferred shapes.

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. chemrxiv.org For this compound, a relevant reaction to study would be the acid-catalyzed hydrolysis of the acetal (B89532) group to form the corresponding aldehyde.

Theoretical methods can be used to map the entire reaction coordinate from reactants to products. A key objective is to locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By calculating the structures and energies of reactants, products, intermediates, and transition states, chemists can gain detailed insight into the reaction mechanism, predicting its feasibility and kinetics without performing the experiment. researchgate.net

In Silico Modeling of Molecular Interactions (e.g., enzyme-ligand binding for derivatives)

In silico modeling, particularly molecular docking, is a computational technique used to predict how a molecule (a ligand) binds to the active site of a receptor, typically a protein or enzyme. nih.gov While this compound itself may not be a known enzyme inhibitor, derivatives designed from its scaffold could be investigated for potential biological activity. nih.govrjpbr.com

In a typical docking study, the three-dimensional structure of the target enzyme is obtained from experimental data. The derivative of this compound is then computationally "docked" into the enzyme's binding site in various orientations and conformations. mdpi.com A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. This analysis identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-enzyme complex. These insights are invaluable in rational drug design for optimizing the potency and selectivity of potential therapeutic agents. rjpbr.com

Reactions Involving the Dimethoxyethyl Moiety

The dimethoxyethyl group is characterized by its acetal functionality, which primarily serves as a protecting group for an aldehyde. Its reactivity is dominated by hydrolysis and its role in facilitating cyclization reactions.

Acetal groups are generally stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. chemistrysteps.commasterorganicchemistry.com The hydrolysis of the dimethyl acetal in this compound is a reversible process that yields 2-(isopropylamino)acetaldehyde and two equivalents of methanol. youtube.com

The mechanism for this acid-catalyzed reaction involves a series of protonation and elimination steps:

Protonation: One of the methoxy (B1213986) group's oxygen atoms is protonated by an acid catalyst, converting it into a good leaving group (methanol). chemistrysteps.comyoutube.com

Elimination: The protonated methoxy group leaves as methanol, and the lone pair on the adjacent oxygen atom forms a resonance-stabilized oxonium ion. chemistrysteps.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: The newly added water molecule is deprotonated to form a hemiacetal intermediate. youtube.com

Repeat: The process of protonation, elimination of the second methoxy group, nucleophilic attack by water, and final deprotonation is repeated to yield the final aldehyde product, 2-(isopropylamino)acetaldehyde. masterorganicchemistry.com

Once formed, the resulting 2-(isopropylamino)acetaldehyde exhibits typical aldehyde reactivity. The electron-withdrawing nature of the adjacent amino group can influence the electrophilicity of the carbonyl carbon. This aldehyde can undergo various subsequent reactions, a key one being the formation of imines through reaction with primary amines. youtube.com

Table 1: Products of Acetal Hydrolysis

ReactantConditionsMajor Products
This compoundAqueous Acid (e.g., H₂SO₄, HCl)2-(isopropylamino)acetaldehyde, Methanol

Acetals are frequently employed in organic synthesis as masked carbonyl groups that can be deprotected in situ to participate in cyclization reactions. The dimethoxyethyl moiety in this compound can be hydrolyzed to an aldehyde, which then becomes a key electrophilic center for intramolecular ring-forming reactions. This strategy is crucial for synthesizing various heterocyclic compounds where the presence of a free aldehyde from the start might lead to undesired side reactions. The stability of the acetal under non-acidic conditions allows for modifications elsewhere in the molecule before the cyclization is initiated by adding acid.

Reactions at the Secondary Amine Nitrogen

The secondary amine in this compound is a key reactive center due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Like other secondary amines, this compound acts as a nucleophile. Its reactivity is influenced by both steric and electronic factors. The isopropyl group attached to the nitrogen presents some steric hindrance, which can modulate its reactivity compared to less hindered amines. masterorganicchemistry.com However, it remains a potent nucleophile capable of attacking a wide range of electrophilic centers.

Common derivatization reactions involving the secondary amine include:

Alkylation: Reaction with alkyl halides in an SN2 reaction to form tertiary amines.

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reaction with Epoxides: Nucleophilic ring-opening of epoxides to yield amino alcohols.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The nucleophilicity of amines generally correlates with their basicity, though exceptions exist, particularly with sterically hindered amines. masterorganicchemistry.com

Table 2: Comparison of Amine Nucleophilicity Factors

Amine TypeRelative BasicitySteric HindranceGeneral Nucleophilicity Trend
Primary (e.g., n-propylamine)ModerateLowHigh
Secondary (e.g., this compound)HigherModerateHigh, but sensitive to steric bulk of electrophile
Tertiary (e.g., Triethylamine)Highest (in gas phase)HighLower (often acts as a non-nucleophilic base)

The reaction of the secondary amine with a carboxylic acid or its derivative is a fundamental transformation that results in the formation of a stable amide bond. masterorganicchemistry.com Direct reaction with a carboxylic acid requires high temperatures to drive off water and is often inefficient. libretexts.org More commonly, the carboxylic acid is "activated" to enhance its electrophilicity. masterorganicchemistry.com

Common methods for amide bond formation include:

From Acid Chlorides/Anhydrides: The amine readily attacks the highly electrophilic carbonyl carbon of an acid chloride or anhydride, leading to the formation of an N-(2,2-dimethoxyethyl)-N-isopropylamide and HCl or a carboxylic acid byproduct. libretexts.org

Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate carboxylic acids in situ. DCC converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic attack by the amine. masterorganicchemistry.comyoutube.com

The mechanism is a nucleophilic acyl substitution, where the amine's nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to form the amide. youtube.com

Intramolecular Cyclization Pathways and Ring-Forming Reactions

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions. Under acidic conditions, the acetal is hydrolyzed to an aldehyde, creating an electrophilic center within the same molecule that contains a nucleophilic secondary amine. This sets the stage for a spontaneous ring-forming reaction.

The specific outcome of such a cyclization depends on the reaction conditions and the length of the carbon chain separating the amine and the newly formed aldehyde. In this case, the amino and aldehyde groups are separated by a single carbon atom. The intramolecular reaction between the secondary amine and the aldehyde would lead to the formation of a five-membered heterocyclic ring intermediate.

A plausible pathway involves the following steps:

Acetal Hydrolysis: Acid-catalyzed conversion of the dimethoxyethyl group to an aldehyde, forming 2-(isopropylamino)acetaldehyde.

Intramolecular Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

Cyclization and Dehydration: This attack forms a cyclic hemiaminal intermediate, which can then dehydrate under acidic conditions to form a cyclic iminium ion. Subsequent reduction or rearrangement can lead to stable heterocyclic products such as substituted pyrrolidines or other related structures. This type of reaction is a cornerstone of heterocyclic chemistry, enabling the efficient construction of complex ring systems. mdpi.comkoreascience.kr

Reactivity Profiles and Mechanistic Investigations of N 2,2 Dimethoxyethyl Propan 2 Amine

While specific, in-depth research literature focusing exclusively on the reactivity of N-(2,2-Dimethoxyethyl)propan-2-amine is limited, its chemical structure—possessing both a secondary amine and a protected aldehyde (acetal) functional group—allows for a detailed projection of its behavior in several key organic transformations. This article explores its expected reactivity in the context of classic and modern synthetic reactions, supported by established chemical principles and findings from analogous systems.

N 2,2 Dimethoxyethyl Propan 2 Amine As a Key Intermediate in Complex Molecule Synthesis

Precursor for Pharmacologically Relevant Scaffolds

The strategic placement of reactive sites within N-(2,2-Dimethoxyethyl)propan-2-amine makes it an ideal precursor for a variety of complex heterocyclic systems that form the core of many pharmaceutical agents.

Praziquantel (B144689) Analogues

This compound is a key intermediate in the synthesis of praziquantel, a broad-spectrum anthelmintic drug, and its analogues. The synthesis often involves the reaction of an N-substituted 2-haloacetamide with an amine bearing a protected aldehyde.

In a typical synthetic route, a primary aromatic amine like phenylethylamine is first acylated with chloroacetyl chloride to form 2-chloro-N-phenethylacetamide. researchgate.net This intermediate then undergoes nucleophilic substitution with aminoacetaldehyde dimethyl acetal (B89532). researchgate.netresearchgate.net The resulting compound, 2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide, contains the core structure necessary for the subsequent cyclization step. researchgate.netresearchgate.net Treatment of this intermediate with a strong acid, such as sulfuric acid, facilitates two crucial transformations: hydrolysis of the dimethyl acetal to reveal the aldehyde, and an intramolecular Pictet-Spengler type reaction. researchgate.net This acid-catalyzed cyclization forges the pyrazino[2,1-a]isoquinoline ring system, which is the central scaffold of praziquantel. researchgate.netnih.gov

Starting MaterialIntermediateKey Reaction StepFinal Scaffold
Phenylethylamine2-[(2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamideAcid-catalyzed intramolecular cyclization (Pictet-Spengler type)Pyrazino[2,1-a]isoquinoline
Amphetamine2-[(2,2-dimethoxyethyl)amino]-N-(1-phenylpropan-2-yl)acetamideSulfuric acid treatment6-methylpraziquanamine

This table outlines the progression from starting materials to the final Praziquantel-related scaffold, highlighting the key role of the intermediate derived from aminoacetaldehyde dimethyl acetal.

This methodology has been adapted for creating various analogues by modifying the initial amine component, demonstrating the versatility of using the N-(2,2-dimethoxyethyl)amino moiety as a reliable building block for this class of compounds. researchgate.net

Fused Benzazepines

Fused benzazepines are an important class of compounds in medicinal chemistry. The synthesis of these scaffolds can be efficiently achieved using intermediates derived from aminoacetaldehyde dimethyl acetal. For instance, in the preparation of 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one, 3,4-dimethoxy-phenylacetic acid is first converted to its acid chloride. researchgate.net

This activated acid is then reacted with aminoacetaldehyde dimethyl acetal in the presence of a base like triethylamine (B128534). researchgate.net This step forms the amide intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide. researchgate.net The final ring closure to form the seven-membered benzazepine ring is accomplished by treating this intermediate with acid. The acidic conditions hydrolyze the acetal to the corresponding aldehyde, which then undergoes an intramolecular cyclization onto the activated benzene (B151609) ring, followed by dehydration, to yield the target benzazepin-2-one scaffold. researchgate.net

PrecursorIntermediateCyclization ConditionProduct
3,4-Dimethoxy-phenylacetic acid chlorideN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamideAcetic acid / Concentrated HCl7,8-dimethoxy-1,3-dihydro-benzazepine-2-one

This table illustrates the synthetic pathway to a fused benzazepine, showcasing the transformation of the open-chain intermediate into the final cyclic product.

Nitroimidazole Scaffold Construction

The N-(2,2-dimethoxyethyl)amino group is instrumental in the construction of the nitroimidazole scaffold, a core component of several antibacterial and antiparasitic drugs. For example, the synthesis of Azomycin (2-nitroimidazole), a natural antibiotic, can utilize β-aminoacetaldehyde dimethyl acetal as a starting material. mdpi.com

In this synthetic pathway, the amine is first reacted with S-ethylisothiourea to form N-(2,2-dimethoxyethyl)guanidine sulfate. mdpi.com This guanidine (B92328) derivative is then treated with concentrated hydrochloric acid, which induces cyclization to form a 2-aminoimidazole ring. The acetal group is hydrolyzed during this process to facilitate ring formation. The resulting 2-aminoimidazole subsequently undergoes diazotization followed by nitration to yield the final product, Azomycin. mdpi.com This synthesis highlights the utility of the masked aldehyde functionality in forming the five-membered imidazole (B134444) ring.

Starting MaterialKey IntermediateReaction SequenceFinal Product
β-Aminoacetaldehyde dimethyl acetalN-(2,2-dimethoxyethyl)guanidine sulfate1. Guanidinylation 2. Acid-catalyzed cyclization 3. Diazotization & NitrationAzomycin (2-nitroimidazole)

This table summarizes the multi-step synthesis of the nitroimidazole antibiotic Azomycin, starting from β-aminoacetaldehyde dimethyl acetal.

Azocinoindoles

Based on a review of the available scientific literature, the use of this compound or aminoacetaldehyde dimethyl acetal as an intermediate in the synthesis of azocinoindoles is not a documented or common synthetic strategy. The construction of the azocinoindole framework, which features a complex, fused eight-membered ring system, typically involves other specialized synthetic methodologies.

Building Block for Heterocyclic Systems

This compound and its primary amine counterpart are quintessential examples of versatile building blocks in heterocyclic synthesis. Their value stems from the presence of two distinct functional groups: an amine and a protected aldehyde. This arrangement allows for a stepwise approach to constructing complex rings.

First, the amine function (primary or secondary) serves as a potent nucleophile. It can be readily used in reactions such as N-alkylation (as seen in the synthesis of praziquantel analogues) or acylation (as in the formation of benzazepine precursors) to tether the building block to another molecular fragment. researchgate.netresearchgate.net

Second, the dimethyl acetal group serves as a stable, masked aldehyde. It is unreactive under basic and neutral conditions, allowing for selective manipulation of other parts of the molecule. However, under acidic conditions, it is readily hydrolyzed to unveil the reactive aldehyde. This newly formed aldehyde can then participate in intramolecular electrophilic substitution reactions, such as the Pictet-Spengler or Bischler-Napieralski-type cyclizations, attacking an electron-rich aromatic ring to form a new heterocyclic system. researchgate.netresearchgate.net This sequence of coupling via the amine followed by acid-catalyzed cyclization of the deprotected aldehyde is a powerful and frequently used strategy for the synthesis of isoquinolines, benzazepines, and imidazoles. researchgate.netresearchgate.netmdpi.com

The utility of this compound as a building block is therefore defined by its capacity to introduce a latent electrophilic aldehyde into a molecule via a robust nucleophilic amine handle, providing a reliable method for constructing fused heterocyclic systems.

Thiadiazol Derivatives

A comprehensive review of scientific literature does not provide specific examples of this compound being utilized as a key intermediate in the synthesis of thiadiazole derivatives. The common synthetic routes to 2-amino-1,3,4-thiadiazoles often involve the cyclization of thiosemicarbazides with carboxylic acids or their derivatives, a pathway that does not typically employ intermediates with the structural features of this compound.

Pyrazinones

While this compound itself is not prominently documented as a direct precursor to pyrazinones, the closely related primary amine, 2,2-dimethoxyethylamine, is a known building block in their synthesis. nih.govrsc.org In a strategy developed by Cheeseman et al., 2,2-dimethoxyethylamine reacts with diethyl oxalate (B1200264) to form an oxamate (B1226882) intermediate. nih.govrsc.orgsemanticscholar.org This intermediate is then further reacted with another amine (e.g., benzylamine) to produce an N,N'-disubstituted oxamide (B166460). nih.govrsc.org This oxamide undergoes acid-catalyzed cyclization and deprotection of the acetal to form the pyrazinone core. nih.govrsc.orgsemanticscholar.org Although this specific pathway uses a primary amine, the general principle highlights the utility of the amino acetal moiety in constructing the pyrazinone heterocycle.

Calixarene Synthesis

There is no available scientific literature that documents the use of this compound in the synthesis of calixarenes. Calixarene synthesis is primarily based on the condensation of phenols with aldehydes, a process in which amine-containing compounds are not typically used as core building blocks.

Applications in Directed Organic Synthesis and Methodology Development

The dual functionality of this compound makes it a valuable reagent for developing new synthetic methodologies, particularly in multi-component and stereoselective reactions.

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single step. The secondary amine functionality in this compound allows it to serve as the amine component in several name-reaction MCRs.

Ugi and Passerini Reactions: In isocyanide-based MCRs like the Ugi reaction, the secondary amine can react with an aldehyde, a carboxylic acid, and an isocyanide to generate complex α-acylamino carboxamide structures. The presence of the protected aldehyde within the same molecule offers the potential for subsequent intramolecular reactions after deprotection, leading to the rapid assembly of heterocyclic scaffolds.

Mannich Reaction: The compound can act as the amine component in the Mannich reaction, reacting with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton to form a Mannich base.

The table below illustrates the potential role of this compound in these key MCRs.

Reaction NameReactantsRole of this compoundPotential Product Type
Ugi Reaction Aldehyde, Carboxylic Acid, IsocyanideSecondary Amine Componentα-Acylamino Carboxamide
Mannich Reaction Aldehyde, Active Methylene CompoundAmine Componentβ-Amino Carbonyl Compound (Mannich Base)

Stereoselective Syntheses

The isopropyl group attached to the nitrogen atom imparts steric hindrance that can be exploited to influence the stereochemical outcome of reactions.

In stereoselective synthesis, this compound can be used as a precursor to chiral auxiliaries or as a substrate in diastereoselective reactions. For instance, alkylation of the amine or its derivatives could proceed with facial selectivity influenced by the bulky isopropyl group. Furthermore, upon deprotection, the resulting amino-aldehyde can be cyclized or reacted with chiral reagents to generate stereocenters with a degree of predictability. The synthesis of optically active amines is a significant area of research, and this compound could serve as a starting material for such targets.

Role as a Functional Handle and Protecting Group Strategy

The primary utility of this compound in multistep organic synthesis lies in its bifunctional nature, where one group acts as a stable protecting group while the other serves as a reactive functional handle.

The dimethoxyethyl group is a classic acetal protecting group for an aldehyde. Acetal protection is a common strategy in organic synthesis to mask the high reactivity of a carbonyl group while transformations are carried out on other parts of the molecule.

Key features of the acetal as a protecting group:

Stability: Acetals are stable under basic, nucleophilic, and reducing conditions. This allows for a wide range of reactions to be performed on the amine portion of the molecule without affecting the protected aldehyde.

Deprotection: The aldehyde can be easily regenerated by treatment with aqueous acid, a process known as hydrolysis.

The secondary amine serves as a versatile functional handle. It is nucleophilic and can undergo a variety of transformations:

Alkylation and Arylation: Reaction with alkyl or aryl halides.

Acylation: Formation of amides by reacting with acyl chlorides or anhydrides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This dual role allows for a synthetic strategy where the amine is first elaborated into a more complex structure under conditions that the acetal withstands. In a final step, acidic workup removes the protecting group, revealing the aldehyde for subsequent reactions, such as cyclization, oxidation, reduction, or Wittig-type reactions.

The following table summarizes the dual functionality of the compound.

Functional GroupRoleStable ConditionsLabile Conditions
-NH(iPr) Functional Handle (Nucleophile)N/A (Reactive)N/A (Reactive)
-CH(OMe)₂ Protecting Group (Acetal)Basic, Nucleophilic, ReducingAqueous Acid (Hydrolysis)

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Routes

The current synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine typically involves reductive amination between isopropylamine (B41738) and 2,2-dimethoxyacetaldehyde (B46314). Future research should prioritize the development of more environmentally benign synthetic methodologies.

Key research objectives include:

Aqueous Synthesis: Exploring water as a reaction solvent to minimize the use of volatile organic compounds (VOCs). Eco-friendly protocols for synthesizing related amine compounds in water have been successfully developed and could serve as a model. researchgate.netccsenet.org

Catalyst-Free and Solvent-Free Conditions: Investigating solid-state reactions or methods that reduce or eliminate the need for both solvents and catalysts, which can lead to simplified purification processes and reduced waste. researchgate.netccsenet.org

Use of Green Solvents: The application of deep eutectic solvents (DESs) has emerged as a promising green alternative to traditional solvents in amine synthesis, offering advantages like low volatility, high thermal stability, and recyclability. mdpi.com

Alternative Reducing Agents: Replacing traditional reducing agents like sodium borohydride (B1222165) with greener alternatives, such as catalytic hydrogenation using molecular hydrogen or transfer hydrogenation with sustainable hydrogen donors.

Protecting Group Strategy: Investigating the use of more sustainable protecting groups for the aldehyde functionality that are water-compatible and can be removed under mild, environmentally friendly conditions. nih.govnih.gov

Table 1: Comparison of Potential Green Synthesis Strategies
StrategyDescriptionPotential AdvantagesKey Research Challenge
Aqueous Reductive AminationPerforming the reaction of isopropylamine and 2,2-dimethoxyacetaldehyde in water.Eliminates organic solvents, simplifies workup, enhances safety.Optimizing reaction conditions for high yield and selectivity in an aqueous medium.
Mechanochemical SynthesisUtilizing ball milling to conduct the synthesis in a solvent-free or low-solvent environment.Reduces solvent waste, can lead to shorter reaction times and different product polymorphs. nih.govEnsuring efficient heat dissipation and scalability of the process.
Catalytic HydrogenationUsing H2 gas with a heterogeneous catalyst (e.g., Pd/C, PtO2) as the reduction step.High atom economy, catalyst can be recycled, produces only water as a byproduct.Developing a catalyst that is active and selective under mild conditions.
Use of Deep Eutectic Solvents (DESs)Employing DESs as both the solvent and potentially as a catalyst for the reaction. mdpi.comBiodegradable, low toxicity, tunable properties, potential for enhanced reaction rates. mdpi.comScreening for the optimal DES and developing efficient product extraction methods.

Exploration of Novel Catalytic Transformations Involving the Compound

The secondary amine moiety in this compound makes it a prime candidate for use as an organocatalyst, particularly in iminium ion catalysis. researchgate.net The reversible formation of an iminium ion from the condensation of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone is a powerful strategy for asymmetric synthesis.

Future research could focus on:

Asymmetric Organocatalysis: Synthesizing chiral analogues of this compound and evaluating their efficacy as catalysts in stereoselective reactions such as Michael additions, Diels-Alder reactions, and α-functionalizations of carbonyl compounds.

Dual-Functional Catalysis: Designing catalytic systems where the amine group acts as the catalytic center, and the acetal (B89532) group, after hydrolysis to an aldehyde, can participate in a subsequent reaction cascade or act as a binding site for a co-catalyst or substrate.

Iminium-Acetal Chemistry: Exploring reactions where the acetal group's pH sensitivity is used to trigger or halt a catalytic cycle controlled by the amine. This could lead to the development of "smart" catalysts that are active only under specific pH conditions.

Advanced Computational Studies on Complex Reaction Networks

Computational chemistry offers a powerful tool for understanding and predicting the behavior of chemical systems. Advanced computational studies can provide deep insights into the reaction mechanisms, thermodynamics, and kinetics associated with this compound.

Prospective computational projects include:

Mechanism of Formation: Using Density Functional Theory (DFT) to model the reductive amination pathway for the synthesis of the compound. Such studies can elucidate the transition state structures, activation energies, and the role of solvents or catalysts, guiding the development of more efficient synthetic routes. nih.govresearchgate.net

Catalytic Cycle Elucidation: For applications in organocatalysis, computational modeling can be used to map the entire catalytic cycle. This includes the formation of the iminium ion, the substrate binding, the key bond-forming step, and catalyst regeneration. nih.gov These models can predict enantioselectivity and help in the rational design of more effective catalysts.

Polymer Interaction Modeling: When integrated into materials, computational studies can simulate the interactions between the compound (as a monomer unit) and other molecules, predicting material properties such as pH-responsiveness and binding affinities.

Integration into New Material Science Applications beyond Existing Examples

The presence of a pH-labile acetal group makes this compound an attractive building block for "smart" or responsive materials. nih.gov Under acidic conditions, the acetal can be hydrolyzed to reveal a reactive aldehyde group, a transformation that can be harnessed to alter material properties or trigger a specific function. researchgate.netyoutube.com

Unexplored applications in material science include:

pH-Responsive Polymers and Hydrogels: Polymerizing derivatives of this compound to create polymers with acetal-containing side chains. nih.govepa.gov These materials could be designed to swell, degrade, or release an encapsulated cargo in response to a drop in pH, with potential applications in targeted drug delivery or as sensors. nih.gov

Dynamic Covalent Networks: Utilizing the reversible formation of enamines or imines from the amine and the deprotected aldehyde to create self-healing materials or adaptable networks. libretexts.orglibretexts.org The equilibrium of these dynamic covalent bonds can be influenced by environmental stimuli.

Surface Functionalization: Grafting the compound onto surfaces to create switchable interfaces. For example, a surface could be rendered hydrophilic or hydrophobic, or capable of capturing specific molecules, by controlling the pH to expose or protect the aldehyde functionality.

Potential as a Template for Molecularly Imprinted Polymers (MIPs) in Novel Applications

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule (the template). wikipedia.orgusm.edu The distinct structural features of this compound—its secondary amine, sterically significant isopropyl group, and flexible dimethoxyethyl chain—make it an excellent candidate for a template molecule.

Future research in this area could involve:

Selective Amine Sensors: Using the compound as a template to prepare MIPs for the selective detection and quantification of structurally related amines or pharmaceutical compounds in complex matrices like environmental or biological samples.

Chiral Separations: Employing a chiral version of the compound as a template to create MIPs capable of resolving racemic mixtures of other chiral amines.

Computational MIP Design: Combining computational modeling with experimental work to rationally design MIPs. youtube.com Simulations can predict the best functional monomers and cross-linkers to maximize the binding affinity and selectivity for the this compound template or its analogues. acs.org

Table 2: Potential MIP Applications using this compound as a Template
Application AreaMIP FunctionRationalePotential Impact
Environmental MonitoringSelective sorbent for solid-phase extraction (SPE).Creates cavities specific for secondary amines, allowing for their pre-concentration from water samples.Improved detection limits and cleaner samples for analyzing trace amine pollutants.
Pharmaceutical AnalysisStationary phase in chromatography.The MIP can separate the target amine from other structurally similar impurities or metabolites.Development of highly selective analytical methods for quality control.
Biomedical SensingRecognition element in a chemical sensor. nih.govBinding of the target analyte to the MIP can be transduced into an optical or electrochemical signal. usm.eduCreation of low-cost, robust sensors for specific biomarkers.

Investigation of Previously Unexplored Derivatization Chemistries

The dual functionality of this compound (a secondary amine and a latent aldehyde) opens up a wide field for synthetic derivatization, allowing for the creation of a diverse library of new molecules.

Unexplored derivatization pathways include:

Secondary Amine Reactions: While acylation and alkylation are common, other reactions could be explored. This includes reactions with sulfonyl chlorides to form sulfonamides, with isocyanates to form ureas, or its use as a component in multicomponent reactions (e.g., Mannich reaction). These derivatives could have novel biological or material properties.

Aldehyde Chemistry (Post-Deprotection): After mild acidic hydrolysis of the acetal, the resulting amino-aldehyde is a versatile intermediate. youtube.com It can undergo a wide range of reactions, such as Wittig reactions to form alkenes, aldol (B89426) condensations, or further reductive aminations with different amines to build complex molecular architectures.

Orthogonal Derivatization: Developing strategies to selectively react one functional group while leaving the other intact. For instance, derivatizing the amine under basic conditions while the acetal remains stable, followed by deprotection and reaction of the aldehyde under acidic conditions. This would allow for the stepwise construction of complex molecules. A wide array of derivatizing agents for amines, such as Dansyl-Cl and Fmoc-Cl, have been studied and could be applied here. libretexts.orgnih.gov

Q & A

Q. Optimization Table :

MethodKey Reagents/ConditionsYield RangeKey Challenges
AlkylationIsopropyl bromide, K₂CO₃, DMF, 50°C60–75%Competing elimination
Reductive Amination2,2-Dimethoxyethylaldehyde, NaBH₄, MeOH70–85%Over-reduction of intermediates

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and confirms Z/E isomerism, as demonstrated in crystal structure studies of related compounds (e.g., torsion angle analysis of C=C bonds) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (δ 3.2–3.5 ppm) and isopropylamine (δ 1.0–1.2 ppm) groups. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₁₇NO₂), while fragmentation patterns validate the dimethoxyethyl backbone .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from dynamic conformers or solvent-induced shifts . Strategies include:

  • Variable-Temperature NMR : Identifies rotamers by observing signal coalescence at elevated temperatures.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data .
  • Cross-Validation : Combine XRD (for solid-state structure) with solution-state NMR to rule out polymorphism or solvent effects .

Advanced: What experimental strategies improve stability during storage and handling?

Methodological Answer:

  • Inert Atmosphere Storage : Store under argon at –20°C to prevent oxidation of the amine group.
  • Lyophilization : For aqueous solutions, lyophilize to a stable powder, avoiding hydrolysis of the dimethoxy group .
  • Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., demethylation or hydrolysis) .

Basic: What structural features dictate reactivity in this compound?

Methodological Answer:

  • Methoxy Groups : Electron-donating effects increase amine basicity (pKa ~9.5), facilitating protonation in acidic media.
  • Steric Hindrance : The 2,2-dimethoxyethyl group shields the amine, reducing nucleophilicity compared to less-substituted analogs .
  • Comparative Reactivity Table :
CompoundAmine Reactivity (Relative Rate)Notes
This compound1.0 (Baseline)Steric hindrance slows alkylation
N-Isopropylpropan-2-amine2.3Higher nucleophilicity

Advanced: How can metabolic pathways of this compound be studied in pharmacological research?

Methodological Answer:

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites (e.g., O-demethylation via CYP450 enzymes) .
  • LC-MS/MS Metabolite Profiling : Detect and quantify metabolites like 2-hydroxyethyl derivatives. Include stable isotope labeling (e.g., ¹³C-methoxy groups) for tracing .
  • Comparative Analysis : Cross-reference with structurally similar phenethylamines (e.g., MDMEO) to predict toxicity or bioactivity .

Advanced: What computational methods aid in predicting biological activity?

Methodological Answer:

  • Molecular Docking : Screen against targets like monoamine transporters (e.g., SERT, DAT) using AutoDock Vina. The dimethoxy group may enhance binding affinity through π-π interactions .
  • QSAR Modeling : Correlate logP (calculated ~1.2) with membrane permeability. Lower logP than non-polar analogs suggests reduced blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.